molecular formula C5H11N3O2 B14209373 Guanidine;2-methylprop-2-enoic acid CAS No. 735279-32-0

Guanidine;2-methylprop-2-enoic acid

Cat. No.: B14209373
CAS No.: 735279-32-0
M. Wt: 145.16 g/mol
InChI Key: HEZMHRWTWGIRBU-UHFFFAOYSA-N
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Description

Guanidine (CH₅N₃) is a strong organic base, often existing as salts (e.g., guanidine hydrochloride, nitrate) due to its high solubility and stability in ionic forms. It exhibits diverse biological activities, including antimicrobial, antiviral, and protein-denaturing properties . 2-Methylprop-2-enoic acid (methacrylic acid, C₄H₆O₂) is an α,β-unsaturated carboxylic acid widely used in polymer synthesis, adhesives, and coatings .

Properties

CAS No.

735279-32-0

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

guanidine;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H6O2.CH5N3/c1-3(2)4(5)6;2-1(3)4/h1H2,2H3,(H,5,6);(H5,2,3,4)

InChI Key

HEZMHRWTWGIRBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection: Water or ethanol is typically used due to the high solubility of both reactants. Methanol is avoided to prevent esterification side reactions.
  • Stoichiometry: A 1:1 molar ratio ensures complete salt formation. Excess guanidine may lead to bicarbonate byproducts if atmospheric CO₂ is present.
  • Temperature: Reactions are conducted at 0–25°C to mitigate polymerization of methacrylic acid.

Table 1: Representative Neutralization Protocol

Parameter Condition
Solvent Deionized water
Guanidine (mol) 0.1
Methacrylic acid (mol) 0.1
Reaction time 2 hours
Yield 85–92%

The product is isolated via rotary evaporation and recrystallized from acetone, yielding colorless crystals.

Solvent-Mediated Synthesis Using Guanidine Hydrochloride

Guanidine hydrochloride (GHC) serves as a precursor in non-aqueous systems. This method avoids competing hydrolysis reactions and enhances purity:

Reaction:
$$
\text{C(NH}2\text{)}3\text{HCl} + \text{CH}2=\text{C(CH}3\text{)COONa} \rightarrow \text{C(NH}2\text{)}3^+ \cdot \text{CH}2=\text{C(CH}3\text{)COO}^- + \text{NaCl}
$$

Protocol Details

  • Solvent: Anhydrous acetonitrile or dimethyl sulfoxide (DMSO) prevents NaCl dissolution.
  • Procedure: Sodium methacrylate is added dropwise to a GHC suspension. The mixture is stirred for 4–6 hours, filtered to remove NaCl, and concentrated.

Table 2: Solvent-Based Synthesis Outcomes

Solvent Reaction Time (h) Yield (%) Purity (HPLC)
Acetonitrile 4 78 98.5
DMSO 6 82 97.8

DMSO marginally improves yield but requires longer reaction times due to higher viscosity.

Biphasic Alkylation of Guanidine

Adapting methodologies from guanidinylation literature, alkylation of guanidine with methacryloyl halides offers an alternative route:

Reaction:
$$
\text{C(NH}2\text{)}3 + \text{CH}2=\text{C(CH}3\text{)COCl} \rightarrow \text{C(NH}2\text{)}3^+ \cdot \text{CH}2=\text{C(CH}3\text{)COO}^- + \text{HCl}
$$

Biphasic System Advantages

  • Phase Separation: A water-ethyl acetate system isolates the product from HCl, minimizing side reactions.
  • Catalysis: Triethylamine neutralizes HCl, driving the reaction forward.

Table 3: Alkylation Method Performance

Halide Solvent Ratio (H₂O:EtOAc) Yield (%)
Methacryloyl chloride 1:2 88
Methacryloyl bromide 1:3 75

Chloride derivatives outperform bromides due to faster reaction kinetics.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Direct Neutralization: Lowest cost ($12/kg) but requires high-purity inputs.
  • Solvent-Mediated: Higher operational costs ($18/kg) due to solvent recovery needs.
  • Alkylation: Most expensive ($25/kg) but offers superior purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • FT-IR: N–H stretch (3350 cm⁻¹), C=O (1690 cm⁻¹), C=C (1635 cm⁻¹).
  • ¹H NMR (D₂O): δ 1.95 (s, 3H, CH₃), 5.71 (s, 1H, =CH₂), 6.07 (s, 1H, =CH₂).

Purity Assessment

  • HPLC with UV detection (210 nm) confirms >98% purity for all methods.

Chemical Reactions Analysis

Types of Reactions

Guanidine;2-methylprop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields guanidinium salts, while reduction reactions produce amines .

Comparison with Similar Compounds

Guanidine Derivatives

Guanidine’s reactivity and biological efficacy vary significantly based on its counterion. Key comparisons include:

Table 1: Properties of Guanidine Salts
Compound Key Properties Applications Toxicity (Oral LD50 in Rats)
Guanidine hydrochloride Protein denaturant, therapeutic agent for neurological disorders Laboratory protein purification, rare disease treatment 475 mg/kg
Guanidine nitrate Strong oxidizer, explosive nature Explosives, disinfectants, photographic materials ~1,100 mg/kg
Guanidine carbonate Less reactive, alkaline properties Industrial catalysts, pH adjusters Limited data

Key Findings :

  • Antimicrobial Efficacy: Guanidine hydrochloride, when combined with amine monomers (e.g., diethylenetriamine), synthesizes bactericides with >99% killing rates against heterotrophic and iron-oxidizing bacteria at 30 mg·L⁻¹ .
  • Toxicity : Guanidine nitrate is less acutely toxic than its chloride counterpart but poses explosion risks .

2-Methylprop-2-enoic Acid and Related Carboxylic Acids

Methacrylic acid’s α-methyl group enhances steric stability compared to simpler acids like acrylic acid.

Table 2: Comparison of Carboxylic Acids
Compound Structure Key Properties Applications
2-Methylprop-2-enoic acid CH₂=C(CH₃)COOH Polymer precursor, high thermal stability Methacrylate resins, adhesives, coatings
Acrylic acid CH₂=CHCOOH Reactive, forms polyacrylates Superabsorbent polymers, textiles
Formic acid HCOOH Simple carboxylic acid, corrosive Antibacterial agents, preservatives

Key Findings :

  • Synthetic Utility : Methacrylic acid’s derivatives (e.g., methacrylic anhydride) are pivotal in creating cross-linked polymers with superior mechanical strength .
  • Functional Role : In eco-friendly cutting fluids, methacrylic acid derivatives enhance lubricity when combined with vegetable oils .
Table 3: Comparative Analysis of Hybrid Compounds
Compound Structure/Composition Applications Advantages Over Peers
Guanidine;2-methylprop-2-enoic acid Guanidine-methacrylate salt Potential biocide, polymer additive Combines antimicrobial and polymer-stabilizing properties
Guanidine acrylate Guanidine + acrylic acid Lab-scale antimicrobial studies Lower thermal stability than methacrylates
Guanidine-formate Guanidine + formic acid Protein hydrolysis, denaturation Rapid reaction kinetics but high sample loss

Key Findings :

  • Antimicrobial Hybrids : Guanidine-based bactericides synthesized via condensation reactions show superior efficacy (>99% bacterial kill rates) compared to glycol-formate esters, which require additional catalysts .
  • Material Stability : Methacrylic acid’s methyl group likely enhances the hybrid’s thermal stability compared to formic or acetic acid derivatives .

Q & A

Q. What frameworks guide hypothesis formulation for guanidine-methacrylic acid studies?

  • Use PICO (Population: bacterial strains; Intervention: compound concentration; Control: untreated groups; Outcome: inhibition rate) or FINER (Feasibility, Interest, Novelty, Ethics, Relevance) to structure research questions .

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